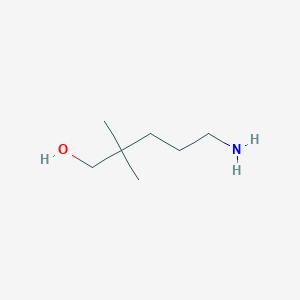
4-Isopropyl-m-phenylenediamine
Vue d'ensemble
Description
4-Isopropyl-m-phenylenediamine (IPPD) is an organic compound with a molecular formula of C12H16N2. It is a colorless to yellowish-brown crystalline solid with a pungent odor. It is insoluble in water and soluble in alcohols, ethers, and benzene. IPPD is primarily used as an antioxidant and antiozonant in rubber products and as an intermediate in the production of azo dyes. It is also used as a chemical intermediate in the manufacture of pharmaceuticals, pesticides, and other industrial chemicals.
Applications De Recherche Scientifique
Synthesis of Benzodiazepines
Benzodiazepines are significant in the pharmaceutical industry, showing a broad spectrum of biological activities such as anticonvulsion, anti-anxiety, and sedation. 4-Isopropyl-m-phenylenediamine serves as a precursor in the synthesis of 1,4- and 1,5-benzodiazepines. Recent studies have highlighted novel synthetic strategies using o-phenylenediamine derivatives, offering a pathway to develop these compounds with enhanced efficiency and applicability (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Development of Conductive Polymers
Phenylenediamines, including this compound derivatives, are foundational in creating conductive polymers. These polymers exhibit unique properties such as electrical conductivity, redox activity, and the ability to form various functional materials. Their applications span across corrosion protection, catalysis, sensors, energy conversion devices, and water treatment. The versatility of these polymers underscores their potential in advancing materials science and engineering (Medjidov, 2022).
Nanocomposites and Electroconductivity
Research on polyphenylenediamine-based nanocomposites, particularly those incorporating noble metals, has shown significant advancements in electroconductivity and electrocatalysis. These composites, developed through methods like electrochemical deposition and self-assembly, exhibit exceptional properties. Their enhanced conductivity and electrocatalytic performance make them promising for applications in modified electrodes and rechargeable batteries (Li Xin-gui, 2008).
Applications in Biosensing and Environmental Science
Molecular imprinting techniques, particularly those utilizing phenylenediamine derivatives, have shown promise in the creation of sensors with high specificity and stability. These sensors are applicable in various fields, including pharmaceutical analysis, where they offer advantages in terms of cost, robustness, and the ability to operate under extreme conditions. The integration of this compound in the synthesis of molecularly imprinted polymers (MIPs) highlights its role in enhancing the selectivity and performance of electrochemical sensors (Bozal-Palabiyik, Erkmen, & Uslu, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-propan-2-ylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDXWXPSCKSIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162021 | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-45-1 | |
| Record name | 4-(1-Methylethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyl-m-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VU3J8YT5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


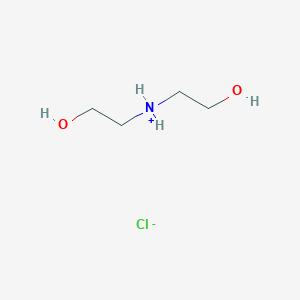

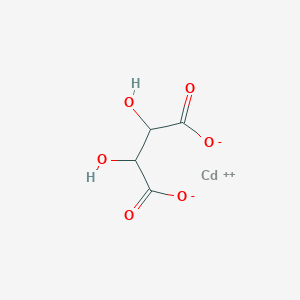


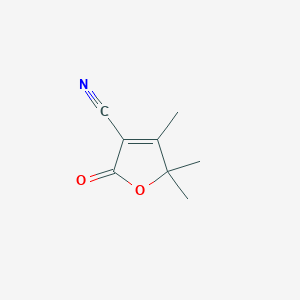


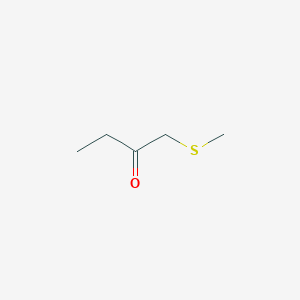

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

